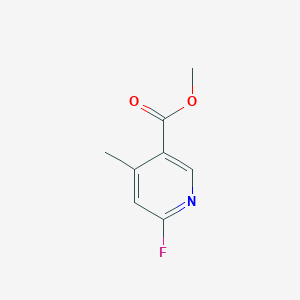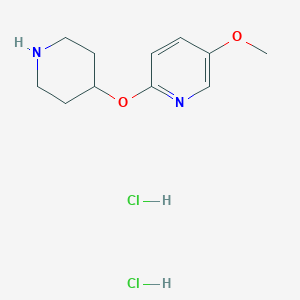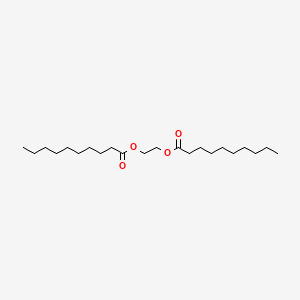
Methyl 3-bromopropionate-2,2,3,3-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromopropionate-2,2,3,3-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromopropionate-2,2,3,3-d4 can be synthesized through the bromination of methyl propionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromopropionate-2,2,3,3-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form methyl 3-propionate-2,2,3,3-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Methyl 3-hydroxypropionate-2,2,3,3-d4.
Reduction: Methyl 3-propionate-2,2,3,3-d4.
Oxidation: 3-bromopropionic acid-2,2,3,3-d4.
Scientific Research Applications
Methyl 3-bromopropionate-2,2,3,3-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study their pharmacokinetics and metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 3-bromopropionate-2,2,3,3-d4 involves its interaction with specific molecular targets and pathways. The presence of the bromine atom allows it to participate in nucleophilic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool in studying reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Methyl 3-bromopropionate-2,2,3,3-d4 can be compared with other similar compounds such as:
Methyl 3-bromopropionate: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
Methyl 2-bromopropionate: A structural isomer with the bromine atom at a different position, leading to different reactivity and applications.
Methyl 3-chloropropionate: A similar compound with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields.
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2 |
InChI Key |
KQEVIFKPZOGBMZ-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])Br |
Canonical SMILES |
COC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)


![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)




![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)

